N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide
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Overview
Description
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with dimethylamino and dimethyl groups, and a benzamide moiety linked through a pyrimidin-2-yloxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of this compound is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
The compound acts as a PLK4 inhibitor . It binds to the active site of the PLK4 enzyme, preventing it from phosphorylating its substrates. This inhibits the activity of PLK4, thereby disrupting centriole duplication and potentially leading to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The inhibition of PLK4 affects the centriole duplication pathway . This pathway is crucial for cell division, and its disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .
Pharmacokinetics
It also has a low risk of drug-drug interactions (DDIs), which is beneficial in a clinical setting where patients may be on multiple medications .
Result of Action
At the cellular level, the compound presents excellent antiproliferative activity against breast cancer cells . This suggests that it could potentially be used as a therapeutic agent in the treatment of breast cancer .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other drugs (as indicated by the low risk of DDIs ) can also influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit specific kinases, such as serine/threonine protein kinase PLK4, which is crucial for centriole duplication and maintaining genome integrity . The interaction between this compound and PLK4 involves binding to the ATP-binding pocket of the enzyme, thereby preventing its activity and leading to cell cycle arrest in cancer cells .
Cellular Effects
The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by disrupting the normal function of PLK4, leading to defective centriole duplication and mitotic errors . Additionally, this compound has been observed to downregulate genes involved in cell proliferation and survival, further contributing to its anticancer effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of PLK4. The compound binds to the ATP-binding site of PLK4, blocking its kinase activity and preventing the phosphorylation of downstream targets necessary for centriole duplication . This inhibition leads to the accumulation of cells in the G2/M phase of the cell cycle and ultimately triggers apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound demonstrates good stability in plasma and liver microsomes, with a half-life exceeding 145 minutes . Long-term exposure to this compound in cell culture models results in sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for prolonged therapeutic effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as weight loss and organ toxicity have been observed, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . This selective distribution is crucial for its therapeutic efficacy and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on PLK4 . The compound may also localize to other cellular compartments, depending on its interactions with specific targeting signals or post-translational modifications . This localization is essential for its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl acetoacetate and guanidine, followed by alkylation with dimethylamine.
Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using suitable alkyl halides.
Coupling Reaction: The pyrimidin-2-yloxy group is introduced through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with a halogenated benzamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any nitro or carbonyl groups present.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, where nucleophiles can replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of the dimethylamino group with the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. Studies may explore its efficacy in treating diseases, its mechanism of action, and its pharmacokinetic properties.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)pyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide: Similar structure but lacks the dimethyl groups on the pyrimidine ring.
N-(4,6-dimethylpyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide: Similar structure but lacks the dimethylamino group.
Uniqueness
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide is unique due to the presence of both dimethylamino and dimethyl groups on the pyrimidine ring, which may enhance its binding affinity and specificity for certain biological targets. This structural uniqueness can result in distinct pharmacological properties compared to similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-pyrimidin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-12-16(13(2)23-18(22-12)25(3)4)24-17(26)14-6-8-15(9-7-14)27-19-20-10-5-11-21-19/h5-11H,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTQRYXNYSGRJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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